molecular formula C2HBr2N B109444 Dibromoacetonitrile CAS No. 3252-43-5

Dibromoacetonitrile

Cat. No.: B109444
CAS No.: 3252-43-5
M. Wt: 198.84 g/mol
InChI Key: NDSBDLSWTGLNQA-UHFFFAOYSA-N
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Description

Dibromoacetonitrile is an organic compound with the molecular formula C₂HBr₂N. It is a colorless to pale yellow liquid that is primarily known for its role as a disinfection byproduct in water treatment processes. The compound is formed when bromine reacts with organic matter in water, leading to the formation of various brominated disinfection byproducts, including this compound .

Mechanism of Action

Target of Action

Dibromoacetonitrile (DBAN) is a disinfection byproduct of chlorination of drinking water . It primarily targets the cellular processes in organisms, affecting their normal functioning.

Mode of Action

DBAN is known to induce autophagy by mediating the PERK signaling pathway and reactive oxygen species (ROS) interaction . This interaction leads to changes in the cell, including the activation of endoplasmic reticulum stress (ERS) and autophagy . The activation of these processes can lead to cell damage and death .

Biochemical Pathways

It is known that dban can induce the production of ros, which can disrupt various biochemical pathways and lead to oxidative stress . This oxidative stress can then lead to cell damage and death .

Pharmacokinetics

Approximately 8% of a single oral dose of DBAN to rats was excreted in urine within 24 hours as thiocyanate, the product of released cyanide metabolized by rhodanese . This suggests that DBAN is rapidly metabolized and excreted, affecting its bioavailability.

Result of Action

The primary result of DBAN’s action is cell damage and death due to the induction of oxidative stress and autophagy . In addition, DBAN has been shown to be carcinogenic and mutagenic to mice , indicating its potential to cause serious health effects.

Action Environment

The action of DBAN can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment can affect the stability and efficacy of DBAN. Furthermore, DBAN is a volatile chlorination by-product , suggesting that its action can be influenced by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

Dibromoacetonitrile has been shown to interact with various biomolecules. It has been found to induce oxidative stress in rat stomach, as manifested by perturbation . It also has the potential to react with the electrophile-trapping agent, 4-(p-nitrobenzyl)pyridine .

Cellular Effects

This compound has been shown to have effects on various types of cells. For example, it has been found to induce oxidative protein modifications and alterations in proteasomal activity in C6 glioma cells . It also decreased cellular content of nonprotein thiols and increased intracellular Zn2+ concentrations .

Molecular Mechanism

The molecular mechanism of action of this compound involves its activation to cyanide (CN-) by the hypoxanthine (HX)/xanthine oxidase . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. It has been found that this compound at sublethal levels increases cell vulnerability to oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it has been found to induce oxidative stress in rat stomach at certain dosages .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the formation of cyanide (CN-) by the hypoxanthine (HX)/xanthine oxidase . This suggests that it interacts with enzymes or cofactors in these pathways.

Subcellular Localization

The subcellular localization of this compound is not well known. Given its reactivity and potential to induce oxidative stress, it may localize to areas of the cell where reactive oxygen species are generated, such as the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromoacetonitrile can be synthesized through the bromination of cyanoacetic acid. The process involves the addition of N-bromosuccinimide to a solution of cyanoacetic acid in cold water. The reaction is slightly exothermic and results in the formation of this compound as a heavy oil. The organic layer is then separated, washed, and dried to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient distillation columns and purification techniques ensures the production of high-purity this compound suitable for various applications .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of dibromoacetic acid.

    Reduction: Reduction of this compound can yield acetonitrile and other simpler compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.

Major Products Formed:

Comparison with Similar Compounds

    Dichloroacetonitrile: Another disinfection byproduct with similar properties but containing chlorine instead of bromine.

    Dibromoacetic Acid: A related compound formed through the oxidation of dibromoacetonitrile.

    Bromoacetonitrile: A simpler brominated acetonitrile with only one bromine atom.

Uniqueness: this compound is unique due to its specific formation as a disinfection byproduct and its distinct reactivity profile. Its dual bromine atoms confer different chemical properties compared to its chlorinated or single-brominated counterparts .

Properties

IUPAC Name

2,2-dibromoacetonitrile
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InChI

InChI=1S/C2HBr2N/c3-2(4)1-5/h2H
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InChI Key

NDSBDLSWTGLNQA-UHFFFAOYSA-N
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Canonical SMILES

C(#N)C(Br)Br
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Molecular Formula

C2HBr2N
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DSSTOX Substance ID

DTXSID3024940
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Molecular Weight

198.84 g/mol
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Physical Description

Dibromoacetonitrile is a clear amber oily liquid. (NTP, 1992), Clear amber oily liquid; [CAMEO] Colorless liquid; [MSDSonline]
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Boiling Point

153 to 156 °F at 24 mmHg (NTP, 1992), 169 °C; 68 °C at 24 mm Hg
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Flash Point

greater than 200 °F (NTP, 1992), Flash point > 200 °F
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Solubility

5 to 10 mg/mL at 70.7 °F (NTP, 1992)
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Density

2.296 (NTP, 1992) - Denser than water; will sink, 2.296 g/cu cm at 20 °C
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Vapor Pressure

2 mmHg at 122 °F ; 15 mmHg at 158 °F; 48 mmHg at 203 °F (NTP, 1992), 0.3 [mmHg]
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Color/Form

Liquid

CAS No.

3252-43-5
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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